molecular formula C13H19NO3S B14840230 N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide

Cat. No.: B14840230
M. Wt: 269.36 g/mol
InChI Key: BIFDBXKTKMILEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-6-isopropylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyclopropoxyphenyl)methanesulfonamide
  • N-(2-Isopropylphenyl)methanesulfonamide
  • N-(2-Cyclopropoxy-6-methylphenyl)methanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-6-isopropylphenyl)methanesulfonamide is unique due to the presence of both cyclopropoxy and isopropyl groups on the aromatic ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-9(2)11-5-4-6-12(17-10-7-8-10)13(11)14-18(3,15)16/h4-6,9-10,14H,7-8H2,1-3H3

InChI Key

BIFDBXKTKMILEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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